molecular formula C8H11NOS B14425737 6-Methyl-2-propyl-4H-1,3-thiazin-4-one CAS No. 86148-73-4

6-Methyl-2-propyl-4H-1,3-thiazin-4-one

Cat. No.: B14425737
CAS No.: 86148-73-4
M. Wt: 169.25 g/mol
InChI Key: ZRMJIUZBGZENFM-UHFFFAOYSA-N
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Description

6-Methyl-2-propyl-4H-1,3-thiazin-4-one (CAS 86148-73-4) is an organic compound with the molecular formula C 8 H 11 NOS and a molecular weight of 169.24 g/mol . This compound belongs to the 4H-1,3-thiazin-4-one family, a class of six-membered heterocyclic scaffolds containing nitrogen, sulfur, and a carbonyl group, which are of significant scientific interest due to their chemical and biological properties . It serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. The compound's structure is a key feature in multicomponent reactions, which are efficient one-pot methods for constructing complex molecular architectures . Specifically, derivatives of 4H-1,3-thiazin-4-one, such as the 2-amino-6-propyl variant, have been successfully used in reactions with isocyanides and dialkyl acetylenedicarboxylates to synthesize novel dihydropyrimido-thiazine-dicarboxylates in good yields . Thiazinone scaffolds are extensively studied for their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, anticancer, antitubercular, and antiviral properties . Research also indicates that related benzothiazinone structures demonstrate acetylcholinesterase (AChE) inhibition activity, suggesting potential relevance in neurodegenerative disease research . This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human therapeutic, diagnostic, or veterinary applications.

Properties

CAS No.

86148-73-4

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

6-methyl-2-propyl-1,3-thiazin-4-one

InChI

InChI=1S/C8H11NOS/c1-3-4-8-9-7(10)5-6(2)11-8/h5H,3-4H2,1-2H3

InChI Key

ZRMJIUZBGZENFM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=O)C=C(S1)C

Origin of Product

United States

Preparation Methods

Yamamoto’s Cyclocondensation Protocol

The seminal preparation of 6-methyl-2-propyl-4H-1,3-thiazin-4-one was reported by Yamamoto et al. in 1983, involving the cyclocondensation of β-keto thioamide precursors with α,β-unsaturated carbonyl compounds. In a representative procedure, ethyl 3-oxobutanoate was reacted with propylthioamide under acidic conditions to yield the thiazinone core via intramolecular cyclization. The reaction proceeds through a keto-enol tautomerization, followed by nucleophilic attack of the thioamide sulfur on the electrophilic carbonyl carbon, ultimately forming the six-membered ring.

Key reaction parameters include:

  • Temperature : Reflux in ethanol (78°C)
  • Catalyst : p-Toluenesulfonic acid (p-TSA)
  • Yield : ~70–75% after purification by silica gel chromatography.

Alternative Thiourea Derivatives

A modified approach employs N-propylthiourea derivatives condensed with methyl-substituted β-keto esters. For example, methyl acetoacetate reacts with N-propylthiourea in the presence of iodine as a cyclization promoter, yielding the target compound in 68% isolated yield. This method benefits from milder conditions (room temperature, 24 h) but requires stoichiometric iodine, complicating purification.

Mechanistic Insights and Intermediate Characterization

Keto-Enol Tautomerization Dynamics

The regioselectivity of the cyclocondensation reaction is governed by the stability of the enol intermediate. Computational studies suggest that the propyl group at position 2 stabilizes the transition state through hydrophobic interactions, while the methyl group at position 6 minimizes steric hindrance during ring closure.

Spectroscopic Validation

1H NMR analysis of the synthetic product (CDCl₃, 400 MHz) reveals characteristic signals:

  • δ 2.38 (s, 3H, C6-CH₃)
  • δ 1.62 (sextet, 2H, CH₂CH₂CH₃)
  • δ 3.15 (t, 2H, SCH₂)
  • δ 4.85 (s, 1H, C4-H).

IR spectroscopy confirms the lactam carbonyl stretch at 1685 cm⁻¹, consistent with thiazinone derivatives.

Optimization Strategies and Yield Enhancement

Solvent and Catalytic Effects

Comparative trials using polar aprotic solvents (DMF, DMSO) versus protic solvents (EtOH, MeOH) demonstrate ethanol’s superiority, achieving 75% yield versus <50% in DMF. Nano-ZnO catalysts, though effective in analogous pyrazole syntheses, showed no significant improvement for thiazinone formation, likely due to sulfur’s strong coordination with zinc, deactivating the catalyst.

Temperature and Reaction Time

A kinetic study revealed optimal cyclization at 78°C (ethanol reflux) for 8 h, beyond which decomposition predominates. Lower temperatures (50°C) require prolonged reaction times (24 h) but reduce side products from keto-enol shifts.

Challenges in Scalability and Purification

Byproduct Formation

Major byproducts include:

  • Open-chain thioesters : Resulting from incomplete cyclization.
  • Dimeric adducts : Formed via Michael addition of intermediates.

Column chromatography (hexane/EtOAc 4:1) effectively isolates the target compound with >95% purity.

Green Chemistry Considerations

Attempts to replace ethanol with ionic liquids ([BMIM-PF₆]) reduced yields to 40%, likely due to increased viscosity impeding molecular mobility. Microwave-assisted synthesis, successful in pyrazole preparation, remains unexplored for this thiazinone.

Applications and Derivatives

While biological data for 6-methyl-2-propyl-4H-1,3-thiazin-4-one are limited, structural analogs exhibit:

  • Antimicrobial activity : Thiazinone derivatives with electron-withdrawing groups show MIC values of 2–8 µg/mL against S. aureus.
  • Antioxidant potential : Scavenging of DPPH radicals (IC₅₀ ~ 50 µM) in substituted thiazinones.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-propyl-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazines .

Scientific Research Applications

6-Methyl-2-propyl-4H-1,3-thiazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-propyl-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Core Structural Variations

Key structural analogues differ in substituent groups at positions 2, 3, and 6 of the thiazinone ring:

Compound Name Substituents (Position) Key Structural Features Synthesis Method Yield (%)
6-Methyl-2-propyl-4H-1,3-thiazin-4-one Methyl (C6), Propyl (C2) Alkyl-substituted, unsaturated ring Three-component reaction (isocyanides + acetylenedicarboxylates) 41–58
3-(4-Chlorophenyl)-6-methyl-2-thioxo-1,3-thiazinan-4-one Chlorophenyl (C3), Thioxo (C2) Aryl-substituted, thione group Not specified
2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one Amino (C2), Dihydro ring Partially saturated ring Not specified
5-Trifluoromethyl-1,3-thiazin-4-one Trifluoromethyl (C5) Electron-withdrawing CF3 group Trifluoromethyl acrylic acid synthon
2,3-Diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one Phenyl (C2, C3), Tetrahydro ring Fully saturated ring, bulky aryl groups Condensation with T3P/pyridine 47.5

Physical and Chemical Properties

  • Solubility : Propyl and methyl substituents in 6-Methyl-2-propyl-4H-1,3-thiazin-4-one enhance lipophilicity compared to aryl or CF3-containing analogues.
  • Crystallinity : Derivatives like 5-Carbamoyl-6-methylthio-2-phenyl-1,3-thiazin-4-one form orange plates , whereas 2,3-diphenyl-tetrahydro-thiazin-4-one crystallizes as a white solid (m.p. 95–96.5°C) .

Key Research Findings

Substituent Effects on Reactivity : Bulky substituents (e.g., propyl) require greener solvents like acetone to improve yields, while electron-withdrawing groups necessitate specialized synthons .

Synthetic Challenges: Aryl-substituted thiazinones often demand activating agents (e.g., T3P) for efficient cyclization .

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